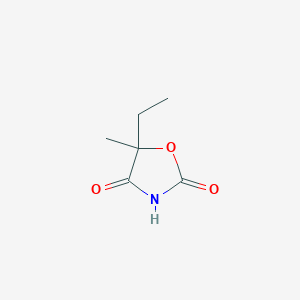

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Description

Contextualization within Oxazolidine (B1195125) Ring Systems

The structural foundation of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is the oxazolidine ring. An oxazolidine is a five-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom at positions 1 and 3, respectively. wikipedia.org This core structure is the parent of a large class of derivatives known as oxazolidines. wikipedia.org

Within this family, the oxazolidinones are a significant subgroup, characterized by the presence of a carbonyl group (C=O) in the ring. wikipedia.orgnih.gov Depending on the position of the carbonyl group, different isomers exist, such as 2-oxazolidinones, 4-oxazolidinones, and 5-oxazolidinones. wikipedia.org The 2-oxazolidinone (B127357) scaffold, in particular, has been extensively investigated and is a key component in various pharmaceuticals. researchgate.netrsc.org The compound of focus, however, belongs to the oxazolidine-dione (B5365651) subclass, signifying the presence of two carbonyl groups within the five-membered ring.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₉NO₃ | nih.gov |

| Molecular Weight | 143.14 g/mol | nih.gov |

| CAS Number | 52387-52-7 | nih.gov |

Significance of the 1,3-Oxazolidine-2,4-dione Scaffold in Organic Synthesis

While perhaps less ubiquitous in the literature than the 2-oxazolidinone core, the 1,3-oxazolidine-2,4-dione scaffold serves as a valuable intermediate in organic synthesis. researchgate.net Its utility has been demonstrated in the construction of more complex molecular architectures.

Notable applications include:

Synthesis of Antibiotics : The 1,3-oxazolidine-2,4-dione heterocycle has been employed as a key intermediate in a novel and efficient synthesis of the antibiotic linezolid. researchgate.net The synthetic strategy involved the creation of the dione ring, followed by a regioselective reduction at the C(4) carbonyl position to yield the desired 3-oxazolidinone core of the drug. researchgate.net

Precursors to α-Hydroxyamides : Hydrolysis of the 1,3-oxazolidine-2,4-dione ring provides a direct route to α-hydroxyamides. This is particularly useful when the C5 position of the ring is fully substituted, as it allows for the synthesis of α-hydroxyamides that contain a quaternary stereocenter. researchgate.net

The reactivity of the two distinct carbonyl groups within the dione structure allows for selective chemical transformations, making it a versatile building block for synthetic chemists.

Overview of Current Research Trends on 5,5-Disubstituted 1,3-Oxazolidine-2,4-diones

Current research involving 5,5-disubstituted 1,3-oxazolidine-2,4-diones, such as the title compound, primarily focuses on their synthesis and subsequent transformation into other valuable chemical entities. Synthetic approaches have been developed to access this class of compounds efficiently.

One versatile, two-step method begins with readily available α-ketols and isocyanates. researchgate.net The condensation of these starting materials forms 4-methylene-2-oxazolidinone intermediates. Subsequent oxidative cleavage of the exocyclic double bond on these precursors yields the target 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields. researchgate.net This synthetic route highlights the role of these compounds as stable intermediates that can be accessed from simple precursors.

The primary research trend for these compounds is their use as synthetic intermediates. As mentioned, their controlled hydrolysis is a key step in preparing α-hydroxyamides bearing a quaternary carbon atom, a structural motif of interest in various areas of organic chemistry. researchgate.net This application underscores the utility of the 5,5-disubstituted 1,3-oxazolidine-2,4-dione scaffold as a tool for constructing sterically hindered and functionally rich molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHNWMRNFGYJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283181 | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-52-7 | |

| Record name | NSC30269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 5 Methyl 1,3 Oxazolidine 2,4 Dione and Its Derivatives

Classical and Established Synthetic Routes to 1,3-Oxazolidine-2,4-diones

The foundational methods for constructing the 1,3-oxazolidine-2,4-dione core have been established through various traditional organic reactions. These routes often involve condensation and cyclization strategies, providing reliable access to this important heterocyclic system.

Condensation Reactions of α-Hydroxy Esters with Isocyanates

A primary and well-established method for the synthesis of 5,5-disubstituted-1,3-oxazolidine-2,4-diones involves the condensation of α-hydroxy esters with isocyanates. This reaction proceeds through the initial formation of a carbamate (B1207046) intermediate, which subsequently undergoes intramolecular cyclization to yield the desired heterocyclic ring. The choice of base and reaction conditions is critical for promoting the cyclization step and achieving high yields. This method is particularly versatile, allowing for the introduction of various substituents at the 5-position of the oxazolidinedione ring by selecting the appropriate α-hydroxy ester starting material.

Approaches Involving α-Ketols and Isocyanates

An alternative and effective approach to 5,5-disubstituted 1,3-oxazolidine-2,4-diones begins with the reaction of α-ketols (also known as α-hydroxy ketones) with isocyanates. This two-step sequence first involves a condensation reaction to form 4-methylene-2-oxazolidinones as key precursors. These intermediates are then subjected to an oxidative cleavage of the exocyclic double bond, which converts the methylene (B1212753) group into a carbonyl group, thereby completing the formation of the 1,3-oxazolidine-2,4-dione ring. This methodology provides a valuable route to quaternary oxazolidinediones from readily available functionalized α-ketols.

| Starting Material (α-Ketol) | Intermediate | Final Product |

| 2-hydroxy-2-methyl-butanone | 5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione |

| 1-hydroxy-1-phenyl-propan-2-one | 5-methyl-5-phenyl-4-methylene-1,3-oxazolidin-2-one | 5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione |

Cyclization of N-(hydroxymethyl)urea Derivatives

The intramolecular cyclization of N-(hydroxymethyl)urea derivatives represents another classical strategy for the synthesis of the 1,3-oxazolidine-2,4-dione scaffold. In this method, a suitably substituted N-(hydroxymethyl)urea undergoes a ring-closing reaction, typically under acidic or basic conditions, to form the five-membered heterocyclic ring. The success of this approach is contingent on the careful design of the starting urea (B33335) derivative to facilitate the desired cyclization pathway.

Reactions of Diazoalkanes with Isocyanates

The reaction of diazoalkanes with isocyanates can also lead to the formation of oxazolidine (B1195125) derivatives, although it often results in a mixture of products. The thermolysis of a 5,5-dialkyl-Δ³-1,3,4-oxadiazolin-2-one in the presence of an aryl isocyanate can generate a diazoalkane in situ. This diazoalkane can then react with the isocyanate. While this reaction can yield 3-aryl-2-arylimino-5,5-dialkyl-1,3-oxazolidin-4-ones, it is often accompanied by the formation of imidazolidine-2,4-diones and oxindoles as competing products. The product distribution can be influenced by factors such as the isocyanate concentration and the reaction temperature.

Advanced and Stereoselective Synthetic Strategies for Oxazolidine-2,4-diones

In recent years, more sophisticated and efficient methods for the synthesis of oxazolidine-2,4-diones have been developed. These advanced strategies often focus on improving stereoselectivity, atom economy, and the use of environmentally benign reagents.

Carbon Dioxide Fixation Methodologies

A significant advancement in the synthesis of oxazolidine-2,4-diones involves the utilization of carbon dioxide (CO₂) as a C1 building block. These methods are of particular interest due to their potential for green and sustainable chemistry.

One such approach involves the efficient fixation of CO₂ with 3-aryl-2-alkynamides. This reaction can be carried out under mild conditions, using a CO₂ balloon in the presence of a base like potassium carbonate, to assemble the oxazolidine-2,4-dione ring. The regioselectivity of this process has been observed to be controlled by the nature of the aryl group on the alkynamide.

Another innovative method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This one-pot reaction utilizes atmospheric CO₂ and proceeds under very mild, transition-metal-free conditions to afford a variety of oxazolidine-2,4-diones.

Furthermore, a three-component cyclization reaction has been developed for the synthesis of functionalized oxazolidine-2,4-diones by immobilizing CO₂ under electrochemical conditions with a copper catalyst. This method uses propargyl amide as a substrate to capture carbon dioxide, leading to the formation of a carboxyl anion, which then undergoes intramolecular cyclization.

| CO₂ Fixation Method | Substrates | Key Features |

| Fixation with 3-aryl-2-alkynamides | 3-aryl-2-alkynamides, CO₂ | Mild conditions, regioselectivity controlled by aryl group |

| Tandem Phosphorus-Mediated Reaction | Primary amines, α-ketoesters, atmospheric CO₂ | One-pot, mild, transition-metal-free |

| Electrochemical Three-Component Cyclization | Propargyl amides, CO₂, copper catalyst | Electrochemical conditions, formation of functionalized products |

Silver-Catalyzed CO2 Incorporation into Propargylic Amides

A noteworthy method for the synthesis of oxazolidine-2,4-diones involves the silver-catalyzed incorporation of CO2 into propargylic amides. oup.comoup.com This approach proceeds under mild, base-free reaction conditions and is applicable to a wide range of both aryl- and alkyl-substituted propargylic amides, affording the corresponding oxazolidine-2,4-diones in high yields. oup.comoup.com The reaction mechanism is proposed to involve the activation of the alkyne by the silver catalyst, facilitating a cyclization that generates a vinyl silver intermediate. oup.com This intermediate is then protonated to yield the final product and regenerate the silver catalyst. oup.com This catalytic system is efficient, with reactions often proceeding at 25°C under a CO2 balloon. oup.com The versatility of this method has been demonstrated in the synthesis of the pesticide pentoxazone, which was achieved by combining the CO2 incorporation with an iodination reaction. oup.comoup.com

Table 1: Silver-Catalyzed Synthesis of Oxazolidine-2,4-diones from Propargylic Amides Reaction Conditions: Substrate (1.0 equiv), AgOAc (10 mol%), CO2 (balloon), in solvent at 25°C.

| Entry | R¹ Group | R² Group | R³ Group | Yield (%) |

| 1 | Phenyl | H | Phenyl | 95 |

| 2 | 4-MeO-Ph | H | Phenyl | 98 |

| 3 | 4-CF3-Ph | H | Phenyl | 95 |

| 4 | 2-Thienyl | H | Phenyl | 92 |

| 5 | Cyclohexyl | H | Phenyl | 80 |

| 6 | Phenyl | H | Benzyl | 92 |

| Data sourced from synthesis reports on silver-catalyzed CO2 incorporation. oup.com |

Efficient CO2 Fixation with 3-Aryl-2-alkynamides

An alternative protocol for the fixation of carbon dioxide utilizes 3-aryl-2-alkynamides to produce oxazolidine-2,4-diones. rsc.org This method operates under very mild conditions, employing a CO2 balloon at 30°C in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO). rsc.org A key finding of this research is that the regioselectivity of the CO2 incorporation is controlled by the aryl group on the alkynamide substrate. rsc.org This efficient assembly of the oxazolidine-2,4-dione ring highlights a practical approach to CO2 utilization in heterocyclic synthesis. rsc.org

Halogenation-Initiated Cyclization Reactions

Halogenation reactions can serve as effective triggers for intramolecular cyclization, leading to the formation of heterocyclic systems. This strategy has been successfully applied to the synthesis of oxazolidine-2,4-diones.

Iodolactonization of N-Boc Acrylamides

The iodolactonization of N-Boc acrylamides presents a metal-free pathway to iodo-substituted oxazolidine-2,4-diones. researchgate.net In this reaction, iodine monochloride (ICl) serves a dual role as both the reaction promoter and the iodide source. researchgate.net The process proceeds readily, providing the desired iodo oxazolidine-2,4-diones in good isolated yields. researchgate.net These halogenated products can serve as key intermediates for further synthetic transformations, for instance, in the synthesis of the pharmaceutical agent toloxatone. researchgate.net

Hypervalent Iodine Mediated Oxidative Cyclization to 5,5-Disubstituted Oxazolidine-2,4-diones

A metal-free oxidative cyclization of N-Boc-acrylamides can be achieved using a hypervalent iodine reagent, specifically (diacetoxyiodo)benzene (B116549), in acetic acid. nsf.govnih.gov This reaction leads to the formation of a C-O bond, producing 5,5-disubstituted oxazolidine-2,4-diones in yields ranging from moderate to excellent. nsf.govnih.govacs.org This methodology is notable for its broad substrate scope regarding the N-substituent and the alkene pattern. nsf.gov Furthermore, the reaction has been shown to be diastereospecific when using N-Boc-2,3-dimethylacrylamides. researchgate.netnsf.gov In the case of an N-Boc-2-phenylacrylamide substrate, the reaction proceeds with a phenyl migration to generate a 5-acetoxy-5-benzyloxazolidine-2,4-dione. nsf.govacs.org

Table 2: Hypervalent Iodine Mediated Cyclization of N-Boc-Acrylamides Reaction Conditions: N-Boc-acrylamide (1.0 equiv), (diacetoxyiodo)benzene (2.0 equiv), in acetic acid at room temperature.

| Entry | N-Substituent | Alkene Substituents | Product | Yield (%) |

| 1 | Benzyl | H, H | 3-Benzyl-5-acetoxy-5-methyloxazolidine-2,4-dione | 99 |

| 2 | 4-Methoxybenzyl | H, H | 3-(4-Methoxybenzyl)-5-acetoxy-5-methyloxazolidine-2,4-dione | 99 |

| 3 | Phenethyl | H, H | 5-Acetoxy-5-methyl-3-phenethyloxazolidine-2,4-dione | 65 |

| 4 | Phenyl | H, H | 5-Acetoxy-5-methyl-3-phenyloxazolidine-2,4-dione | 71 |

| 5 | Benzyl | Me, H | 3-Benzyl-5-acetoxy-5-ethyloxazolidine-2,4-dione | 99 |

| 6 | 4-Methoxybenzyl | Me, Me | 3-(4-Methoxybenzyl)-5-acetoxy-5-isopropyloxazolidine-2,4-dione | 95 |

| Data adapted from studies on hypervalent iodine mediated oxidative cyclization. nsf.gov |

Asymmetric Synthesis Approaches

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is of particular importance in medicinal chemistry.

Chiral Auxiliary-Mediated Diastereoselective Reactions utilizing 1-Phenylethyl Amino Groups

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org One such approach involves the use of a 1-phenylethyl amino group to direct the stereoselective synthesis of chiral heterocycles. bioorg.org In a relevant transformation, an enantiomerically pure aziridine-2-carboxylic acid ethyl ester, which incorporates an N-1(R)-phenylethyl group, undergoes a one-pot reaction to yield a highly functionalized oxazolidinone with retention of configuration. bioorg.org

Rhodium-Catalyzed Asymmetric Ring-Opening for Chiral Oxazolidinone Scaffolds

A significant advancement in the synthesis of chiral oxazolidinone scaffolds involves the use of rhodium(I)-catalyzed asymmetric ring-opening (ARO) of readily available oxabicyclic alkenes. acs.orgnih.gov This method employs a domino sequence where the rhodium catalyst facilitates the ring-opening of the alkene with a nucleophile, followed by an intramolecular cyclization to form the oxazolidinone product. acs.orgnih.gov

One notable application of this strategy utilizes sodium cyanate (B1221674) as a novel nucleophile. acs.org The reaction proceeds through an isocyanate intermediate, which then undergoes intramolecular cyclization to yield the chiral oxazolidinone. acs.org This domino ARO/cyclization sequence has been shown to produce oxazolidinones with excellent enantioselectivities and well-defined stereocenters, typically with trans stereochemistry. acs.orgnih.gov

Research has delved into understanding the catalyst and substrate requirements for this transformation to optimize reactivity and enantioselectivity. nih.gov A working model suggests that the mechanism involves an oxidative insertion of the rhodium catalyst with retention of configuration, forming an organorhodium intermediate. This is followed by a nucleophilic attack that proceeds with inversion of configuration. nih.gov Kinetic studies have pointed to a proton transfer step within the catalytic cycle that may activate both the allylrhodium intermediate and the incoming nucleophile. nih.gov For maximal enantioselectivity, it has been found that the two phosphine (B1218219) ligands on the rhodium catalyst should differ in size. nih.gov

Enzymatic Approaches for Enantioselective Formation of Oxazolidinediones

Enzymatic methods offer a powerful tool for the enantioselective synthesis of oxazolidinones through C(sp³)–H amination reactions. nih.gov Engineered myoglobin (B1173299) variants have been successfully employed to catalyze the intramolecular cyclization of N-acetoxyamides via a mediated nitrene transfer. nih.gov This biocatalytic approach activates C(sp³)–H bonds under mild conditions to form the desired 2-oxazolidinone (B127357) products with high enantioselectivity. nih.gov

This strategy is part of a broader effort to utilize heme-containing enzymes, like cytochrome P450, for regio- and enantioselective C–H functionalization. nih.gov The enzymatic C–H amination provides a direct route to convert C–H bonds into C–N bonds, which is a challenging transformation in traditional organic synthesis. nih.gov The use of engineered enzymes allows for the synthesis of optically active 2-oxazolidinone products and has also been extended to the formation of other N-heterocycles like γ-lactams. nih.gov

Another chemo-enzymatic cascade involves the enantioselective epoxidation of an alkene, followed by a regioselective ring-opening of the resulting epoxide. mdpi.com This two-step process can be designed to produce opposite enantiomers of chiral azidoalcohols, which are precursors to oxazolidinones. mdpi.com For instance, a styrene (B11656) monooxygenase can be used for the initial epoxidation, coupled with a halohydrin dehalogenase for the subsequent ring-opening, leading to the formation of two new stereocenters with high regioselectivity and excellent enantioselectivity. mdpi.com

Palladium-Catalyzed Regio- and Stereoselective Allylic Alkylation of 5-Vinyloxazolidine-2,4-diones

Palladium catalysis has been instrumental in the development of regio- and stereoselective methods for the functionalization of oxazolidinedione scaffolds. Specifically, the asymmetric decarboxylative allylation of azlactones with 5-vinyloxazolidine-2,4-diones as allylpalladium precursors has been established. rsc.orgrsc.org This reaction provides access to a variety of (Z)-trisubstituted unnatural allylic amino acid derivatives in high yields, with excellent enantioselectivities, and exclusive Z-selectivities. rsc.orgrsc.org

The reaction mechanism involves the decarboxylative ring-opening of the 5-vinyloxazolidine-2,4-dione in the presence of a palladium catalyst to form a zwitterionic π-allylpalladium intermediate. rsc.orgresearchgate.net This intermediate then reacts with the azlactone nucleophile to generate the final product. rsc.org This methodology has proven to be effective for scale-up synthesis and the resulting products can be further transformed while maintaining their enantiopurity and geometric configuration. rsc.org

These 5-vinyloxazolidine-2,4-diones have been recognized as versatile precursors in palladium catalysis, finding use in various reactions such as cycloadditions and other allylic alkylations. researchgate.net The development of these methods highlights the utility of this class of compounds in constructing complex chiral molecules. researchgate.net

Diastereoselective Sulfur Oxidation in Oxazolidine-2,4-dione Precursors

The synthesis of oxazolidine-2,4-diones bearing sulfur-substituted quaternary carbon atoms can be achieved through a metal-free oxothiolation of ynamides. nih.gov This method involves a tandem process that facilitates the formation of C-O, C-S, and C-Cl bonds. nih.gov This reaction represents a unique C-O bond cleavage of ynamides and provides a direct route to multisubstituted oxazolidine-2,4-diones with good chemoselectivity and yields under mild conditions. nih.gov

Oxidative Cleavage and Derivatization from Exocyclic Olefin Precursors

While direct synthesis of the this compound core is common, derivatization from precursors containing exocyclic olefins represents another synthetic avenue. A one-pot ozonolysis-oxidation process can be employed for the oxidative cleavage of alkenes to form carboxylic acids. organic-chemistry.org This method, which uses an aqueous organic solvent, avoids the formation of hazardous secondary ozonides. The intermediate aldehydes are then oxidized to carboxylic acids using sodium chlorite. organic-chemistry.org This approach is scalable and offers high yields and purity. organic-chemistry.org Although not directly applied to the synthesis of the target molecule in the provided context, this methodology could be adapted to transform an exocyclic olefin precursor into a derivative bearing a carboxylic acid group for further functionalization.

One-Pot Methodologies for Oxazolidine-2,4-dione Synthesis

One-pot syntheses offer an efficient and atom-economical approach to constructing oxazolidine-2,4-dione rings. One such method involves the reaction of chlorosulfonyl isocyanate (CSI) with various epoxides at room temperature without the need for a catalyst. nih.govbeilstein-journals.org This reaction typically produces a mixture of oxazolidinones and five-membered cyclic carbonates in approximately a 1:1 ratio. nih.govbeilstein-journals.org The reaction proceeds through a cycloaddition mechanism, and the best yields are generally obtained in dichloromethane (B109758) (DCM) as the solvent. nih.govbeilstein-journals.org

Another versatile one-pot method is a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. rsc.org This process utilizes atmospheric carbon dioxide as a C1 source and proceeds under mild, transition-metal-free conditions. rsc.org This strategy provides a convenient route to a variety of oxazolidine-2,4-diones from readily available starting materials. rsc.org

The table below summarizes the key features of various synthetic methodologies for oxazolidine-2,4-diones.

| Methodology | Catalyst/Reagent | Key Features | Products |

| Rhodium-Catalyzed Asymmetric Ring-Opening | Rhodium(I) catalyst, Sodium cyanate | Domino ARO/cyclization; High enantioselectivity; trans stereochemistry | Chiral oxazolidinones |

| Enzymatic C(sp³)–H Amination | Engineered myoglobin variants | Mild conditions; High enantioselectivity | Optically active 2-oxazolidinones |

| Palladium-Catalyzed Allylic Alkylation | Palladium catalyst | Decarboxylative allylation; High regio- and stereoselectivity | (Z)-trisubstituted allylic amino acid derivatives |

| Oxothiolation of Ynamides | Metal-free | Tandem C-O, C-S, C-Cl bond formation | Sulfur-substituted oxazolidine-2,4-diones |

| One-Pot Reaction of Epoxides | Chlorosulfonyl isocyanate | Catalyst-free; Room temperature | Mixture of oxazolidinones and cyclic carbonates |

| One-Pot Carboxylative Condensation | Phosphorus mediator, CO₂ | Transition-metal-free; Mild conditions | Various oxazolidine-2,4-diones |

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 5 Methyl 1,3 Oxazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for the arrangement of atoms in 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.

The ¹H NMR spectrum of this compound is expected to show distinct signals that correspond to each unique proton environment in the molecule. The ethyl group should present as a characteristic triplet for its terminal methyl protons and a quartet for its methylene (B1212753) protons due to spin-spin coupling. The methyl group attached directly to the C5 position of the ring would appear as a singlet, as it has no adjacent protons. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The two carbonyl carbons (C2 and C4) of the dione (B5365651) structure are expected to resonate at the downfield end of the spectrum. The quaternary C5 carbon, substituted with both ethyl and methyl groups, will also be clearly identifiable, alongside the carbons of the ethyl and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C=O (C2, C4) | - | ~170-180 ppm |

| Quaternary C (C5) | - | ~60-70 ppm |

| -CH₂- (Ethyl) | Quartet, ~1.8-2.0 ppm | ~30-35 ppm |

| -CH₃ (Ethyl) | Triplet, ~0.9-1.1 ppm | ~8-12 ppm |

| -CH₃ (Methyl) | Singlet, ~1.5-1.7 ppm | ~20-25 ppm |

| N-H | Broad Singlet, ~8-9 ppm | - |

The C5 carbon atom in this compound is a stereocenter. However, because it is a quaternary carbon (bonded to four non-hydrogen atoms), standard one-dimensional ¹H NMR techniques that rely on proton-proton coupling constants cannot be used to directly determine its stereochemical configuration.

For molecules with multiple stereocenters, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by analyzing the spatial proximity of atoms. researchgate.net In the case of a racemic mixture of this compound, NMR analysis would not distinguish between the enantiomers. However, the use of chiral resolving agents could induce diastereomeric interactions, potentially allowing for the differentiation and analysis of the individual enantiomers by NMR.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. uliege.be For this compound, which has a monoisotopic mass of 143.05824 Da, ESI-MS would be expected to primarily show ions corresponding to the intact molecule with a proton or other adducts. uni.luchemspider.com This technique confirms the molecular weight with high precision.

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₀NO₃]⁺ | 144.06552 |

| [M+Na]⁺ | [C₆H₉NO₃Na]⁺ | 166.04746 |

| [M-H]⁻ | [C₆H₈NO₃]⁻ | 142.05096 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation to produce daughter ions. Analyzing these fragments helps to piece together the molecule's structure. researchgate.net The fragmentation of the protonated this compound (m/z 144.06552) would likely proceed through the cleavage of the heterocyclic ring, which is the most labile part of the structure.

Plausible fragmentation pathways include the neutral loss of carbon dioxide (CO₂) or the loss of the ethyl group as ethene. The analysis of these fragmentation patterns provides definitive structural confirmation.

Table 3: Plausible MS/MS Fragments of the [M+H]⁺ Ion of this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 144.07 | CO₂ (44 Da) | 100.07 | [C₄H₈NO]⁺ |

| 144.07 | C₂H₄ (28 Da) | 116.03 | [C₄H₆NO₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent features would be the strong absorption bands from the two carbonyl (C=O) groups of the dione. Due to their presence in a five-membered ring, these bands are expected at relatively high wavenumbers. The N-H bond of the imide group will show a distinct stretching vibration, while the aliphatic C-H bonds of the ethyl and methyl groups will appear in their typical region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imide) | Stretch | 3200 - 3300 (broad) |

| C-H (Aliphatic) | Stretch | 2850 - 2980 |

| C=O (Dione) | Asymmetric & Symmetric Stretch | 1700 - 1800 (two strong bands) |

| C-O (Ring) | Stretch | 1200 - 1300 |

| C-N (Ring) | Stretch | 1100 - 1200 |

X-ray Crystallography Data for this compound Not Publicly Available

Extensive searches of chemical and crystallographic databases, as well as the scientific literature, have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound.

Therefore, the detailed analysis of its absolute configuration and solid-state structure, as would be provided by X-ray crystallography, cannot be presented. This includes critical information such as unit cell dimensions, space group, and atomic coordinates, which are essential for a thorough crystallographic characterization.

While the molecular structure of this compound is known and represented in numerous chemical databases, this information is typically based on other spectroscopic methods (like NMR and mass spectrometry) or computational modeling. The precise three-dimensional arrangement of the molecules in the solid state, and the definitive determination of its absolute configuration at the chiral center (C5), can only be unambiguously established through single-crystal X-ray analysis.

Without experimental crystallographic data, a discussion on the solid-state packing, intermolecular interactions, and the empirical confirmation of its stereochemistry remains speculative.

Computational Chemistry and Theoretical Studies on 5 Ethyl 5 Methyl 1,3 Oxazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the electronic structure and properties of heterocyclic compounds. DFT calculations on the parent oxazolidine-2,4-dione scaffold have been used to investigate intermolecular interactions and thermodynamic parameters. researchgate.net For the 5-ethyl-5-methyl derivative, DFT provides a robust framework for exploring reaction pathways, reactivity patterns, and conformational landscapes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states (TS), and the calculation of activation barriers. This information is crucial for understanding how a molecule like 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is formed and how it reacts.

For instance, the synthesis of the oxazolidinone ring often involves cycloaddition reactions. nih.gov DFT can model these pathways, such as the reaction of an epoxide with an isocyanate, to determine whether the mechanism is concerted or stepwise. nih.gov Calculations can reveal that such cycloadditions often proceed through an asynchronous concerted mechanism. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for competing pathways, researchers can predict the most favorable reaction route and explain experimentally observed product ratios. nih.gov

A theoretical study on a generic reaction pathway for the formation of a similar heterocyclic ring is detailed below. The energy values represent typical outputs from a DFT calculation used to elucidate a reaction mechanism.

| Step | Species | Description | Relative Energy (kcal/mol) |

| 1 | Reactants | Separated starting materials | 0.0 |

| 2 | TS1 | Transition state for C-O bond formation | +22.5 |

| 3 | Intermediate | A key reaction intermediate | -5.7 |

| 4 | TS2 | Transition state for ring closure | +15.3 |

| 5 | Product | This compound | -25.0 |

Note: Data are hypothetical and for illustrative purposes.

Conceptual DFT provides a framework for quantifying chemical reactivity using descriptors derived from the variation of energy with respect to the number of electrons. These descriptors help predict how a molecule will interact with other reagents. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors , such as the Fukui function (ƒ(r)) and the dual descriptor (ƒ⁽²⁾(r)) , identify the most reactive sites within a molecule. researchgate.netresearchgate.net The Fukui function ƒ+(r) indicates sites susceptible to nucleophilic attack, while ƒ-(r) indicates sites prone to electrophilic attack. researchgate.net For the oxazolidine-2,4-dione ring, DFT calculations can pinpoint which atoms are most likely to participate in reactions. For example, the carbonyl carbons are expected to be primary sites for nucleophilic attack.

| Descriptor | Value (a.u.) | Interpretation |

| HOMO Energy | -0.254 | Highest Occupied Molecular Orbital |

| LUMO Energy | -0.031 | Lowest Unoccupied Molecular Orbital |

| Hardness (η) | 0.1115 | Indicates a moderately soft molecule |

| Electrophilicity (ω) | 0.183 | Moderate electron-accepting capability |

Note: Data are hypothetical and based on typical values for similar heterocyclic systems.

The presence of a flexible ethyl group at the C5 position introduces conformational complexity. DFT calculations can be used to determine the relative stabilities of different conformers and the energy barriers for their interconversion. The primary conformational freedom involves the rotation around the C5-C(ethyl) bond.

Computational studies on similar ethyl-substituted heterocycles have shown that staggered conformations are generally favored over eclipsed ones. rsc.orgiaea.org By performing a relaxed potential energy surface scan, the energy profile for the rotation of the ethyl group can be mapped. This analysis reveals the most stable rotamers and the transition state energies between them, providing a detailed picture of the molecule's dynamic behavior in the gas phase or in solution. researchgate.net

| Conformer | Dihedral Angle (C4-C5-C_ethyl-C_methyl) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Synclinal (Gauche) | ~60° | 0.85 | 18 |

| Synclinal (Gauche) | ~-60° | 0.85 | 17 |

Note: Data are hypothetical, illustrating a typical conformational preference for an ethyl group.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

FMO theory is particularly effective in explaining the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions, which are a common method for synthesizing five-membered heterocycles like oxazolidines. mdpi.comnih.gov The regioselectivity of the reaction is determined by the alignment of the molecular orbital lobes at the interacting centers. The reaction is favored when the lobes of the HOMO of one component and the LUMO of the other component overlap constructively.

In a potential cycloaddition reaction involving this compound (acting as the dipolarophile) and a 1,3-dipole (e.g., an azomethine ylide), the relative energies of the frontier orbitals and the magnitudes of the orbital coefficients on the interacting atoms dictate the reaction's course. mdpi.com Computational analysis using the distortion/interaction model, which is grounded in FMO theory, can predict activation barriers and rationalize why certain products are formed preferentially. escholarship.orgnih.gov

Molecular Mechanics (MM) and Quantum Mechanical (QM) Hybrid Calculations

For very large molecular systems, such as a ligand interacting with a biological macromolecule, full QM calculations are often computationally prohibitive. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. nih.govnih.gov The chemically active core (e.g., the this compound ligand and the immediate residues of an enzyme's active site) is treated with a high-accuracy QM method like DFT, while the larger, less reactive environment (the rest of the protein and solvent) is described using a computationally efficient MM force field. nih.govnih.gov

This approach allows for the accurate study of processes like enzyme catalysis or ligand binding where electronic effects such as bond making/breaking and polarization are critical. mdpi.com For example, a QM/MM simulation could be used to model the binding of this compound to a receptor, providing detailed insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. Such simulations are invaluable in fields like structure-based drug design. nih.govresearchgate.net

Theoretical Prediction of Chemical Transformations and Intermediates

Detailed theoretical predictions of chemical transformations and reaction intermediates for this compound are not extensively documented in publicly accessible research. Such studies would typically involve quantum mechanical calculations to model reaction pathways, determine transition states, and identify potential intermediates.

In principle, theoretical studies could investigate transformations such as:

Hydrolysis: The cleavage of the oxazolidinedione ring by water. Computational models could predict the step-by-step mechanism, including the initial nucleophilic attack on the carbonyl carbons and subsequent ring-opening.

Thermal Decomposition: Predicting the breakdown products of the molecule upon heating and the energetic barriers for these reactions.

Reactions with Biological Nucleophiles: Modeling interactions with amino or thiol groups present in biological macromolecules to understand potential mechanisms of action or toxicity.

Without specific studies on this compound, a detailed data table of predicted intermediates and their properties cannot be generated.

Quantitative Structure–Activity Relationship (QSAR) Studies with Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for predicting the biological activity of compounds. These studies correlate variations in the chemical structure with changes in activity. Quantum chemical descriptors, derived from computational chemistry, are often used in QSAR models to quantify electronic and geometric properties of molecules.

For the broader class of oxazolidine-2,4-diones, QSAR studies have been conducted to explore their anticonvulsant and other biological activities. These studies often employ a range of quantum chemical descriptors. While no specific QSAR studies focusing exclusively on this compound were identified, a hypothetical QSAR study on a series of related compounds including it would likely involve the calculation of descriptors such as those listed in the table below.

| Descriptor Category | Quantum Chemical Descriptor | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating and accepting abilities. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Electronic | Atomic Charges | Distribution of electron density on the atoms of the molecule. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Geometric | Molecular Volume | The volume occupied by the molecule. |

| Thermodynamic | Heat of Formation | The enthalpy change when the compound is formed from its constituent elements. |

These descriptors would then be used to build a mathematical model that relates them to a specific biological activity. The absence of published QSAR studies for this compound means that no specific models or their statistical significance can be reported here. Research in this area would be valuable to understand the structure-activity landscape of this and related compounds.

Applications of 5 Ethyl 5 Methyl 1,3 Oxazolidine 2,4 Dione As a Synthetic Intermediate and Scaffold

Role in the Synthesis of α-Hydroxyamides

One of the fundamental applications of 5,5-disubstituted 1,3-oxazolidine-2,4-diones, including 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, is their function as precursors to α-hydroxyamides. The oxazolidine-2,4-dione ring can undergo hydrolysis, leading to the cleavage of the heterocyclic structure to yield these valuable amide derivatives. researchgate.net

The reaction involves the nucleophilic attack on the carbonyl groups of the dione (B5365651), which results in ring-opening. This process effectively transforms the cyclic structure into a linear α-hydroxyamide bearing a quaternary stereocenter. researchgate.net For this compound, hydrolysis would yield α-hydroxy-α-methylbutyramide. This synthetic route is particularly useful because it provides access to α-hydroxyamides with a fully substituted α-carbon, which can be challenging to synthesize through other methods.

| Starting Material | Reaction | Product | Key Feature |

| This compound | Hydrolysis | α-Hydroxy-α-methylbutyramide | Formation of an α-hydroxyamide with a quaternary carbon center. researchgate.net |

Development and Application of Chiral Auxiliaries and Synthons

The oxazolidinone core is a cornerstone in the field of asymmetric synthesis, most famously exemplified by Evans' chiral auxiliaries. wikipedia.org These auxiliaries are typically N-acylated oxazolidin-2-ones that control the stereochemical outcome of reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The substituent on the chiral auxiliary sterically directs the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others. wikipedia.org

While this compound is achiral, its derivatives can be employed in chiral applications. If the compound is synthesized from chiral starting materials or resolved into its separate enantiomers, it can serve as a chiral synthon. The rigid, five-membered ring structure provides a predictable conformational bias that is essential for effective stereochemical control. The development of chiral versions of the oxazolidine-2,4-dione scaffold allows for its use in diastereoselective reactions, where the auxiliary guides the formation of new stereocenters. After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org The utility of sulfur-based analogues like thiazolidinethiones in asymmetric synthesis further highlights the potential of such five-membered heterocyclic systems as effective chiral auxiliaries. scielo.org.mx

Precursor in the Synthesis of Complex Heterocyclic Systems

The 1,3-oxazolidine-2,4-dione ring is not only a source of acyclic structures but also a versatile precursor for creating more complex heterocyclic systems. The inherent reactivity of the dione allows for various chemical transformations that can modify or expand the ring system. For example, derivatives of 1,3-oxazolidin-2-ones have been used as valuable synthons in the total synthesis of naturally occurring carbazoles and in the regioselective synthesis of 2-(3H)-benzoxazolones. researchgate.net

The ability to functionalize the oxazolidine-2,4-dione core, followed by ring-opening and subsequent recyclization reactions, opens pathways to a wide array of other heterocyclic structures. This strategy is a common theme in synthetic chemistry, where a readily available heterocyclic core is used as a template to construct more elaborate molecular architectures. Acyl hydrazides, for instance, are common starting materials for synthesizing 1,2,4-triazole (B32235) and 1,3,4-oxazolidine rings, demonstrating how different functional groups can be used to generate diverse heterocyclic scaffolds. mdpi.com

Building Block in the Preparation of Advanced Organic Molecules (e.g., Toloxatone, Pentoxazone)

The oxazolidine (B1195125) ring system is a key structural feature in several advanced organic molecules with significant biological activity. However, it is crucial to distinguish between the specific precursor and the general scaffold. While molecules like the antidepressant Toloxatone and the herbicide Pentoxazone contain related heterocyclic cores, they are not synthesized from this compound.

Toloxatone , an antidepressant, is a 5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one. wikipedia.orgnih.gov Its synthesis does not start from a pre-formed 5-ethyl-5-methyl substituted dione. Instead, a common route involves the reaction of glycidol (B123203) with m-toluidine (B57737) to form an amino diol intermediate. wikipedia.orgsmolecule.com This intermediate is then cyclized using a reagent like diethyl carbonate to form the final oxazolidin-2-one ring structure. wikipedia.orgsmolecule.com

Pentoxazone is an herbicide with a 3-(substituted phenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione structure. kaken.co.jpresearchgate.net The synthesis of this class of compounds involves reacting substituted phenyl isocyanates with 2-hydroxy-3-alkenoates, which are prepared from 3,3-disubstituted glycidates. researchgate.net Another method involves the silver-catalyzed incorporation of CO2 into propargylic amides. researchgate.net

| Compound | Chemical Structure | Class | Synthetic Precursors |

| This compound | C₆H₉NO₃ | Oxazolidine-2,4-dione | Not applicable (Subject Compound) |

| Toloxatone | 5-(hydroxymethyl)-3-m-tolyloxazolidin-2-one | Oxazolidin-2-one | Glycidol and m-toluidine. wikipedia.orgsmolecule.com |

| Pentoxazone | 3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione | Oxazolidine-2,4-dione | Substituted phenyl isocyanates and 2-hydroxy-3-alkenoates. researchgate.net |

Design and Generation of Diverse Chemical Libraries based on the Oxazolidine-2,4-dione Scaffold

In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets by modifying the peripheral substituents. temple.edu The oxazolidinone ring system is considered a privileged scaffold due to its structural and electronic properties, which allow it to act as a bioisostere for groups like amides and carbamates, while offering improved metabolic stability. nih.govresearchgate.net

The 1,3-oxazolidine-2,4-dione core serves as an excellent starting point for the generation of diverse chemical libraries. By systematically altering the substituents at the N-3 and C-5 positions, a large number of distinct analogues can be synthesized.

N-3 Position: This position can be readily alkylated or arylated to introduce a wide variety of functional groups.

C-5 Position: The substituents at this position can be varied by starting from different α-hydroxy acids or their equivalents during the initial synthesis of the scaffold.

This diversity-oriented synthesis approach allows for the creation of libraries of compounds based on the central oxazolidine-2,4-dione scaffold. temple.edu These libraries can then be screened against a range of biological targets, such as enzymes and receptors, to identify new lead compounds for drug development in therapeutic areas including antibacterial, anticancer, and neurological diseases. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione?

- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment, particularly for compounds requiring ≥90% purity in drug analysis studies. Structural confirmation employs spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): To resolve stereochemistry and substituent positions, especially when the molecule contains an uncertain stereocenter (e.g., "uncertain atom stereocenter count" in related oxazolidinediones) .

- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy: To identify functional groups like carbonyl (C=O) and oxazolidine rings .

Q. What synthetic routes are commonly employed for 5-substituted oxazolidine-2,4-diones, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis often involves cyclization of substituted urea derivatives with carbonyl compounds under acidic catalysis. For example:

- Acid-Catalyzed Cyclization: Use Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) to promote ring closure. Adjust catalyst loading to balance reaction rate and byproduct formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while acetic acid aids in protonation for cyclization .

- Optimization Strategies: Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., reflux vs. room temperature) to minimize decomposition .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts.

- Hazard Mitigation: Refer to safety databases (e.g., GESTIS, CAMEO) for toxicity profiles. For compounds with "skin sensitization" warnings (e.g., similar oxazolidinediones), avoid direct contact .

- Spill Management: Use inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry tools resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate NMR chemical shifts and vibrational frequencies (IR) to validate experimental data. Discrepancies in stereocenter assignments (e.g., "uncertain atom stereocenter count" ) can be resolved by comparing computed vs. observed spectra .

- Molecular Dynamics Simulations: Investigate conformational flexibility to explain anomalous melting points or solubility trends .

Q. What experimental design strategies are effective for optimizing the synthesis of this compound under varying catalytic conditions?

- Methodological Answer:

- Factorial Design: Use a 2^k factorial approach to test variables (e.g., catalyst type, temperature, solvent ratio). For example, vary AlCl₃ (0.5–1.5 mol%) and temperature (60–100°C) to identify yield maxima .

- Response Surface Methodology (RSM): Model nonlinear interactions between parameters and predict optimal conditions .

- Case Study: A study on thiazolidinediones achieved 85% yield by optimizing K₂CO₃ concentration and reflux time , a method applicable to oxazolidinediones.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Steric Effects: The ethyl and methyl groups at C5 hinder nucleophilic attack at the C2/C4 carbonyls, favoring ring-opening at less hindered positions.

- Electronic Effects: Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity at C2/C4, accelerating reactions with amines or Grignard reagents.

- Experimental Validation: Compare reaction rates of substituted derivatives using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies can address discrepancies in reaction yields when scaling up this compound synthesis?

- Methodological Answer:

- Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR probes) to track intermediate formation and adjust parameters in real-time .

- Byproduct Management: Use continuous flow reactors to minimize side reactions (e.g., dimerization) observed in batch processes .

- Case Study: A scaled-up synthesis of a related dioxane compound achieved 92% purity by optimizing catalyst recycling and solvent recovery .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallography data for this compound polymorphs?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.